4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid

Medicinal chemistry Structure-activity relationship Hydantoin scaffold

4-Methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid (CAS 1909311-74-5) is a synthetic hydantoin–pentanoic acid conjugate with molecular formula C₁₁H₁₈N₂O₄ and molecular weight 242.27 g·mol⁻¹. The compound features a 3-methyl-2,5-dioxoimidazolidin-1-yl (3-methylhydantoin) moiety linked via a methylene bridge to the α-position of 4-methylpentanoic acid, as defined by its SMILES string CC(CC(C(=O)O)CN1C(=O)CN(C1=O)C)C and MDL identifier MFCD29762731.

Molecular Formula C11H18N2O4
Molecular Weight 242.3
CAS No. 1909311-74-5
Cat. No. B6268276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid
CAS1909311-74-5
Molecular FormulaC11H18N2O4
Molecular Weight242.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic Acid (CAS 1909311-74-5): Structural Identity, Available Specifications, and Procurement Baseline


4-Methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid (CAS 1909311-74-5) is a synthetic hydantoin–pentanoic acid conjugate with molecular formula C₁₁H₁₈N₂O₄ and molecular weight 242.27 g·mol⁻¹ . The compound features a 3-methyl-2,5-dioxoimidazolidin-1-yl (3-methylhydantoin) moiety linked via a methylene bridge to the α-position of 4-methylpentanoic acid, as defined by its SMILES string CC(CC(C(=O)O)CN1C(=O)CN(C1=O)C)C and MDL identifier MFCD29762731 [1]. It is currently listed as a research-chemical building block by multiple specialist chemical suppliers, with typical specified purities ranging from 95% to ≥97% . The compound belongs to the broader class of 2,5-dioxoimidazolidine (hydantoin) derivatives, a scaffold with documented pharmacological relevance across several therapeutic areas including metabolic disorders, antibacterial targets, and ion-channel modulation .

Why Generic Hydantoin or Imidazolidinedione Analogs Cannot Substitute for 4-Methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic Acid (CAS 1909311-74-5) Without Quantitative Re-Validation


The compound occupies a specific structural niche within the 2,5-dioxoimidazolidine chemical space defined by the simultaneous presence of three differentiating features: an N3-methyl substituent on the hydantoin ring, a methylene linker attached at the ring N1 position, and a 4-methyl-branched pentanoic acid backbone. The closest commercially cataloged analog, 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid (CAS 1697932-88-9), differs by the absence of the N3-methyl group, which alters hydrogen-bond donor/acceptor capacity and steric profile at the hydantoin ring . Positional isomer 5-(3-methyl-2,5-dioxoimidazolidin-1-yl)pentanoic acid relocates the carboxylic acid terminus from the α- to the ω-position of the pentanoic chain, fundamentally changing both the pKₐ environment and the spatial relationship between the acid group and the heterocycle . Shorter-chain variant 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 150376-36-6) removes the hydrophobic isobutyl moiety entirely, drastically reducing logP and membrane partitioning potential . In drug-discovery contexts where hydantoin derivatives have been optimized as DGAT1 inhibitors or P2X7 receptor antagonists [1][2], even single-atom modifications within this scaffold have been shown to produce order-of-magnitude shifts in potency, making generic or analog substitution without explicit comparative data scientifically indefensible.

Quantitative Differentiation Evidence: 4-Methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic Acid (1909311-74-5) Versus Closest Structural Analogs


N3-Methyl Substitution on the Hydantoin Ring: Molecular Weight and Hydrogen-Bond Donor Differentiation Versus Des-Methyl Analog

The target compound bears an N3-methyl group on the 2,5-dioxoimidazolidin ring, whereas its closest commercially listed analog, 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid (CAS 1697932-88-9), carries a hydrogen at the N3 position. This substitution increases the molecular weight by 14.02 g·mol⁻¹ (from 228.25 to 242.27 g·mol⁻¹) and eliminates one hydrogen-bond donor site, reducing the total HBD count from 2 to 1 . The N3-methyl group also introduces additional steric bulk adjacent to the C2 and C5 carbonyls, which may alter the compound's interaction geometry with biological targets that engage the hydantoin ring via hydrogen bonding to these carbonyl oxygens . In the P2X7 receptor antagonist series based on the 2,5-dioxoimidazolidine scaffold, N3-substitution patterns were found to modulate potency by >100-fold (IC₅₀ range: 9 nM to >1,000 nM across analogs), demonstrating that even minor modifications at this position produce large functional consequences [1].

Medicinal chemistry Structure-activity relationship Hydantoin scaffold

Purity Specification Differentiation: Vendor-Certified ≥97% (NLT 97%) Versus ≥95% Baseline Among Closest Analogs

The target compound is available from MolCore with a certified purity of NLT 97% (No Less Than 97%) under ISO quality management systems, suitable for pharmaceutical research and quality control applications . In contrast, the des-methyl analog (CAS 1697932-88-9) is listed by Leyan at 95% purity, and the shorter-chain analog 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 150376-36-6) is similarly specified at 95% by Bidepharm . A 97% purity specification translates to a maximum total impurity burden of ≤3% w/w, compared to ≤5% w/w for the 95%-specified analogs — a 40% reduction in the allowable impurity ceiling [1].

Analytical chemistry Quality control Procurement specification

Linker Position Differentiation: α-Methylene-Bridged Pentanoic Acid Versus ω-Linked Positional Isomer

The target compound connects the hydantoin ring to the α-carbon of 4-methylpentanoic acid via a methylene spacer, whereas the structurally closest positional isomer, 5-(3-methyl-2,5-dioxoimidazolidin-1-yl)pentanoic acid, attaches the carboxylic acid chain at the hydantoin N1 position with the acid group at the terminal (ω) carbon . This difference changes the through-bond distance between the carboxylic acid carbon and the hydantoin C5 carbonyl from approximately 3 bonds (α-substituted) to approximately 5 bonds (ω-substituted), altering the conformational flexibility and the potential for intramolecular hydrogen bonding between the acid and the heterocycle [1]. In DGAT1 inhibitor series, the positioning of the carboxylic acid pharmacophore relative to the central scaffold has been shown to be a critical determinant of inhibitory activity, with sub-nanomolar potency achievable only for specific linker geometries as evidenced by DGAT1-IN-1 (IC₅₀ < 10 nM) and related chemotypes .

Chemical topology Conformational analysis Carboxylic acid pharmacophore

Hydantoin Scaffold Precedent: Class-Level Evidence for DGAT1 and P2X7 Target Engagement Supports Compound Utility in Metabolic and Inflammatory Research

While no direct bioactivity data for CAS 1909311-74-5 were identified in public databases (BindingDB, ChEMBL, PubMed) as of the search date, the 2,5-dioxoimidazolidine (hydantoin) scaffold has well-documented activity across two therapeutically relevant target classes. In the DGAT1 inhibitor space, hydantoin-containing compounds have demonstrated IC₅₀ values ranging from 8 nM to 600 nM in human recombinant enzyme assays and cellular triglyceride synthesis assays [1]. In the P2X7 receptor antagonist space, 2,5-dioxoimidazolidine-based conformationally constrained analogs of KN62 achieved IC₅₀ values of 9–54 nM in IL-1β ELISA assays and 14–54 nM in ethidium uptake assays [2]. The target compound's N3-methyl substitution and α-branched pentanoic acid moiety represent structural variations that have not been explicitly profiled in these published series, but the scaffold precedent supports its potential investigation as a DGAT1 or P2X7 modulator [3].

DGAT1 inhibition P2X7 antagonism Metabolic disease Inflammation

Molecular Formula Isomer Differentiation: Distinguishing 1909311-74-5 from the Same-Formula Isomer 5-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)pentanoic Acid

The molecular formula C₁₁H₁₈N₂O₄ (MW 242.27) is shared by at least one other cataloged compound: 5-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)pentanoic acid . Despite the identical formula and molecular weight, this isomer differs fundamentally in its atom connectivity: the target compound bears a 3-methyl substituent on the hydantoin nitrogen and a 4-methyl branch on the pentanoic acid chain linked at the α-position, whereas the isomer positions the ethyl and methyl groups on the hydantoin C4 carbon and attaches the pentanoic acid at the hydantoin N1 with a linear (non-branched) chain [1]. These connectivity differences render the two compounds chemically distinct, with different SMILES strings, different predicted logP values, and different potential metabolite profiles . Procurement verification by orthogonal analytical methods (e.g., ¹H NMR, LC-MS, or IR) is essential to confirm receipt of the correct isomer.

Isomer discrimination Analytical authentication Procurement integrity

Recommended Research Application Scenarios for 4-Methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic Acid (CAS 1909311-74-5) Based on Differentiated Evidence


Exploratory DGAT1 Inhibitor Screening in Metabolic Disease Models

Based on the hydantoin scaffold's established activity against DGAT1 (class-level IC₅₀ range: 8–600 nM across multiple chemotypes) [1], the target compound may be deployed as an exploratory tool in cellular triglyceride synthesis assays using HT-29, HuTu80, or Hep3B cell lines. The N3-methyl substitution differentiates it from previously profiled hydantoin-based DGAT1 inhibitors, potentially offering altered selectivity versus DGAT2 or improved metabolic stability. Researchers should perform de novo IC₅₀ determination and counter-screen against DGAT2 and ACAT1 before drawing target-engagement conclusions [2].

P2X7 Receptor Antagonist Screening in Inflammatory Models

The 2,5-dioxoimidazolidine scaffold has yielded potent P2X7 receptor antagonists (IC₅₀ = 9–54 nM) through conformational constraint strategies [3]. The target compound's α-branched pentanoic acid moiety introduces conformational restriction distinct from the tyrosine-backbone constraint employed in published KN62 analogs. It is suitable for screening in IL-1β release assays (e.g., LPS-stimulated human macrophages) or ethidium uptake assays in HEK293 cells expressing recombinant human P2X7, with the caveat that N3-methyl substitution has not been explicitly characterized in the P2X7 context.

Physicochemical Property-Driven Medicinal Chemistry Optimization

The target compound's structural features — a single HBD (carboxylic acid), moderate molecular weight (242.27), and the presence of both a polar hydantoin ring and a lipophilic isobutyl moiety — place it within favorable oral drug-like chemical space. Compared to the des-methyl analog (HBD = 2, MW = 228.25), the N3-methyl group reduces hydrogen-bond donor count by one, which may improve membrane permeability [4]. The compound is appropriate for use in logP/logD determination, Caco-2 permeability assays, and microsomal stability studies as part of a hydantoin-focused lead optimization campaign.

Analytical Reference Standard for Isomer-Specific Method Development

Given the existence of a same-formula constitutional isomer (C₁₁H₁₈N₂O₄, MW 242.27) with different atom connectivity , the target compound can serve as an analytical reference standard for developing discriminating LC-MS or NMR methods. Procurement of the NLT 97% purity grade from ISO-certified suppliers supports its use in establishing retention time markers, characteristic NMR chemical shifts, and mass spectral fragmentation patterns that unambiguously distinguish it from the 5-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)pentanoic acid isomer.

Quote Request

Request a Quote for 4-methyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.